Ptp1B/akr1B1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ptp1B/akr1B1-IN-1 is a dual inhibitor targeting protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AKR1B1). This compound has shown significant potential in the treatment of type 2 diabetes mellitus (T2DM) by improving insulin sensitivity and reducing sorbitol accumulation . It acts as an insulin-mimetic agent in murine myoblasts and has been found to inhibit the development of T2DM .
准备方法
The preparation of Ptp1B/akr1B1-IN-1 involves synthetic routes that target both PTP1B and AKR1B1. The compound exhibits inhibitory potency with IC50 values of 0.06 μM for PTP1B and 4.3 μM for AKR1B1 . The synthetic routes and reaction conditions for this compound are designed to ensure high specificity and potency. Industrial production methods focus on optimizing yield and purity while maintaining cost-effectiveness.
化学反应分析
Ptp1B/akr1B1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives that retain the inhibitory activity against PTP1B and AKR1B1 .
科学研究应用
Ptp1B/akr1B1-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of PTP1B and AKR1B1.
Biology: The compound is employed in cellular assays to investigate its effects on insulin signaling pathways and sorbitol accumulation.
Medicine: this compound is being explored as a potential therapeutic agent for T2DM and related complications.
Industry: The compound’s dual inhibitory activity makes it a valuable candidate for the development of new drugs targeting metabolic disorders
作用机制
Ptp1B/akr1B1-IN-1 exerts its effects by inhibiting the activity of PTP1B and AKR1B1. PTP1B is a negative regulator of insulin signaling pathways, and its inhibition leads to improved insulin sensitivity. AKR1B1 is involved in the polyol pathway, and its inhibition reduces sorbitol accumulation, which is beneficial in managing diabetic complications . The compound targets specific molecular pathways, including the insulin receptor signaling pathway and the polyol pathway .
相似化合物的比较
Ptp1B/akr1B1-IN-1 is unique due to its dual inhibitory activity against both PTP1B and AKR1B1. Similar compounds include:
Avarone: A sesquiterpene quinone that also targets PTP1B and AKR1B1.
KY-226: Another dual inhibitor with similar inhibitory activity.
GSK 2830371: A compound that targets PTP1B but lacks the dual inhibitory activity against AKR1B1.
This compound stands out due to its high specificity and potency, making it a promising candidate for further research and development in the treatment of T2DM and related metabolic disorders.
属性
分子式 |
C22H21NO4S2 |
---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
2-[(5Z)-4-oxo-5-[[3-(4-phenylbutoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C22H21NO4S2/c24-20(25)15-23-21(26)19(29-22(23)28)14-17-10-6-11-18(13-17)27-12-5-4-9-16-7-2-1-3-8-16/h1-3,6-8,10-11,13-14H,4-5,9,12,15H2,(H,24,25)/b19-14- |
InChI 键 |
KHPGDYXZVZUJCP-RGEXLXHISA-N |
手性 SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。